

Allantoin Acetyl Methionine: A Technical Guide to Synthesis and Structure

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Compound of Interest

Compound Name: *Allantoin Acetyl Methionine*

Cat. No.: *B1665703*

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Abstract

Allantoin Acetyl Methionine is a synergistic complex formed from the bioactive molecule Allantoin and the essential amino acid derivative, N-acetyl-DL-methionine. This compound is utilized in the cosmetic and pharmaceutical industries for its enhanced skin conditioning, soothing, and protective properties. This technical guide provides a comprehensive overview of the synthesis of **Allantoin Acetyl Methionine**, detailing the preparation of its precursors and the final complexation step. The chemical structure and physicochemical properties are also presented.

Introduction

Allantoin, a diureide of glyoxylic acid, is a well-established cosmetic and pharmaceutical ingredient known for its keratolytic, moisturizing, and wound-healing properties. N-acetyl-DL-methionine is a derivative of the sulfur-containing amino acid methionine, which plays a crucial role in various metabolic pathways and is known for its antioxidant and skin-conditioning effects. The formation of **Allantoin Acetyl Methionine** as a 1:1 complex aims to combine the beneficial effects of both molecules, potentially offering enhanced bioavailability and synergistic activity. This guide outlines the synthetic pathways to obtain high-purity **Allantoin Acetyl Methionine** and provides a detailed look at its chemical structure.

Chemical Structure and Properties

Allantoin Acetyl Methionine is a salt or complex in which the acidic N-acetyl-DL-methionine molecule forms an ionic bond with the basic sites of the Allantoin molecule.

Table 1: Physicochemical Properties of **Allantoin Acetyl Methionine** and its Precursors

Property	Allantoin	N-acetyl-DL-methionine	Allantoin Acetyl Methionine
Molecular Formula	C ₄ H ₆ N ₄ O ₃	C ₇ H ₁₃ NO ₃ S	C ₁₁ H ₁₉ N ₅ O ₆ S
Molecular Weight	158.12 g/mol	191.25 g/mol	349.37 g/mol
Appearance	White crystalline powder	White crystalline powder	White or off-white powder
Melting Point	230 °C (decomposes)	104-107 °C	Not available
Solubility	Sparingly soluble in water	Soluble in water	Information not readily available

Note: Data for **Allantoin Acetyl Methionine** is limited in publicly available literature.

Synthesis of Allantoin Acetyl Methionine

The synthesis of **Allantoin Acetyl Methionine** is a multi-step process that involves the independent synthesis of its two precursors, Allantoin and N-acetyl-DL-methionine, followed by their complexation.

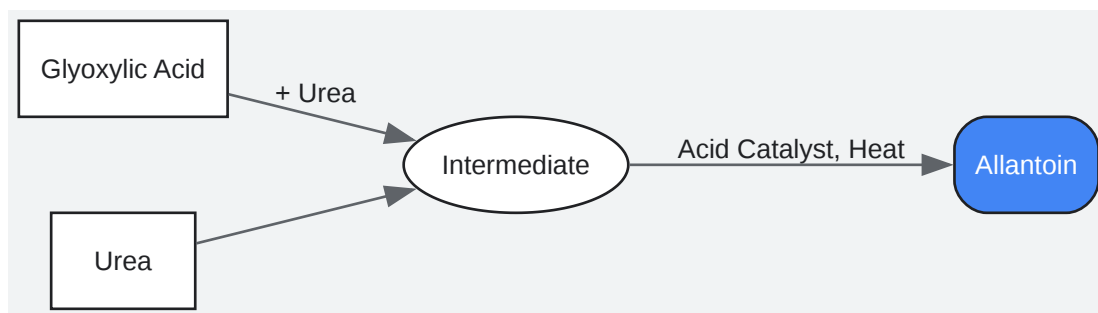
Synthesis of Allantoin

A common and efficient method for the synthesis of Allantoin is the condensation reaction between glyoxylic acid and urea.

Experimental Protocol: Synthesis of Allantoin[1]

- **Reaction Setup:** In a reaction vessel equipped with a stirrer and a heating mantle, add a calculated amount of an aqueous solution of glyoxylic acid.

- **Addition of Urea:** To the stirred glyoxylic acid solution, add a molar excess of urea (typically 2-4 equivalents).
- **Acid Catalysis:** Introduce a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the reaction mixture.
- **Heating and Reaction:** Heat the mixture to a temperature between 60-80°C and maintain the reaction with continuous stirring for several hours.
- **Crystallization and Isolation:** Upon completion of the reaction, cool the mixture to room temperature to allow for the crystallization of Allantoin.
- **Purification:** Collect the crude Allantoin by filtration, wash with cold water to remove unreacted starting materials and impurities, and dry under vacuum. Recrystallization from hot water can be performed for further purification.



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Figure 1: Synthesis of Allantoin from Glyoxylic Acid and Urea.

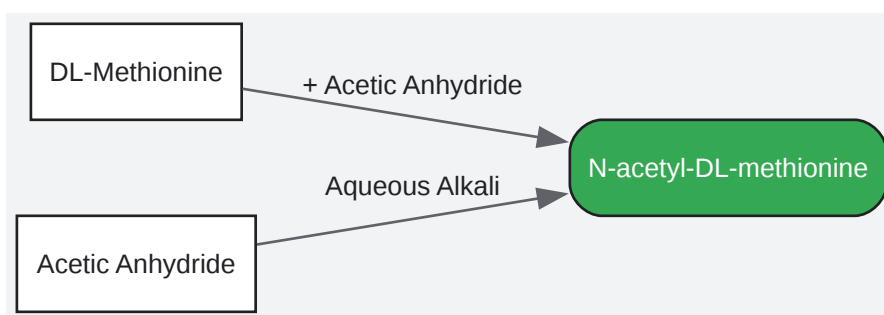
Synthesis of N-acetyl-DL-methionine

N-acetyl-DL-methionine is typically synthesized via the acetylation of DL-methionine using acetic anhydride in an alkaline aqueous medium.

Experimental Protocol: Synthesis of N-acetyl-DL-methionine[2]

- **Dissolution of Methionine:** Dissolve DL-methionine in an aqueous solution of an alkali, such as sodium hydroxide, with stirring.

- **Acetylation:** Cool the solution in an ice bath and slowly add acetic anhydride dropwise while maintaining the pH of the solution between 8 and 10 by the concurrent addition of an alkali solution.
- **Reaction Completion:** After the addition of acetic anhydride is complete, continue stirring the reaction mixture at room temperature for a few hours to ensure the completion of the reaction.
- **Acidification and Precipitation:** Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This will cause the precipitation of N-acetyl-DL-methionine.
- **Isolation and Purification:** Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from a suitable solvent like water or ethanol for higher purity.



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Figure 2: Synthesis of N-acetyl-DL-methionine.

Formation of Allantoin Acetyl Methionine Complex

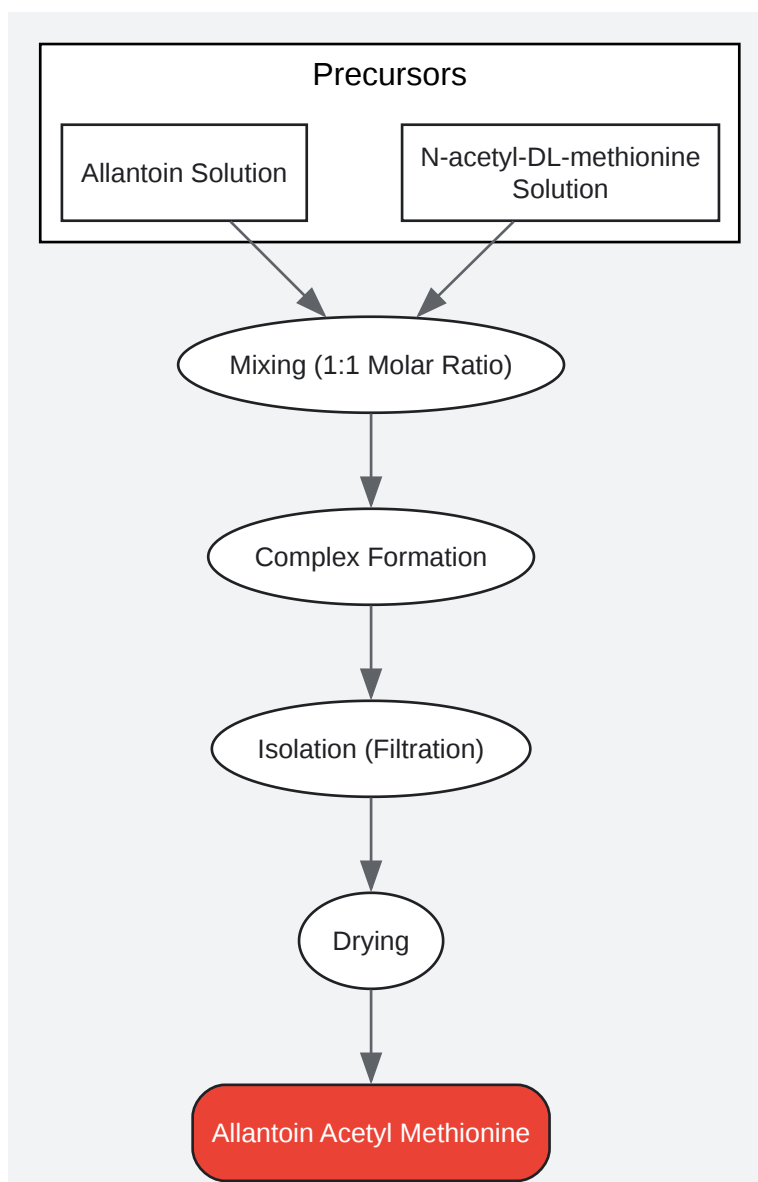
The final step involves the complexation of Allantoin and N-acetyl-DL-methionine in a 1:1 molar ratio. A general procedure based on the formation of similar allantoin complexes is provided below.^[3]

Experimental Protocol: Formation of **Allantoin Acetyl Methionine** Complex

- **Solubilization:** In separate vessels, dissolve equimolar amounts of Allantoin and N-acetyl-DL-methionine in a suitable solvent. Water is a likely solvent, and gentle heating may be

required to achieve complete dissolution of Allantoin.

- Mixing: Combine the two solutions with continuous stirring.
- Complex Formation and Precipitation: Allow the mixture to stir at room temperature for a period to facilitate the formation of the complex. The complex may precipitate out of the solution upon cooling or after a certain reaction time.
- Isolation: If a precipitate forms, collect the **Allantoin Acetyl Methionine** complex by filtration.
- Drying: Dry the resulting white or off-white powder under vacuum to remove any residual solvent. The product should be a free-flowing powder.



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Figure 3: Experimental Workflow for the Formation of **Allantoin Acetyl Methionine**.

Structural Characterization

The definitive structure of **Allantoin Acetyl Methionine** would be best confirmed through single-crystal X-ray diffraction. However, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable structural information.

- Infrared (IR) Spectroscopy: The IR spectrum of the complex would be expected to show characteristic peaks from both Allantoin (e.g., C=O stretching, N-H stretching and bending)

and N-acetyl-DL-methionine (e.g., carboxylic acid O-H and C=O stretching, amide C=O stretching, S-C stretching). Shifts in the positions of the carboxylic acid and amine/amide peaks compared to the individual components would provide evidence of salt/complex formation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would show signals corresponding to the protons and carbons of both molecules. Changes in the chemical shifts of protons and carbons near the acidic and basic centers upon complexation would confirm the interaction between the two components.

Due to the limited availability of published spectroscopic data for the final complex, researchers are encouraged to perform these analyses for structural verification.

Conclusion

The synthesis of **Allantoin Acetyl Methionine** is a feasible process involving well-established chemical reactions. The preparation of the individual precursors, Allantoin and N-acetyl-DL-methionine, can be achieved with good yields and purity. The final complexation step, while not extensively detailed in the literature, can be accomplished through a straightforward mixing and precipitation procedure. This technical guide provides a solid foundation for the synthesis and structural understanding of this promising cosmetic and pharmaceutical ingredient. Further research into the characterization and biological activity of the complex is warranted to fully elucidate its potential benefits.

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